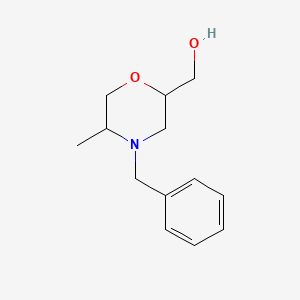
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a nitro group attached to the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate typically involves multiple steps. One common method starts with the nitration of thiophene to introduce the nitro group. This is followed by the introduction of the Boc-protected amino group through a substitution reaction. Finally, the methyl ester group is introduced via esterification.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Reduction: Reduction of the nitro group yields Methyl 5-((tert-butoxycarbonyl)amino)-4-aminothiophene-2-carboxylate.
Deprotection: Deprotection of the Boc group yields Methyl 5-amino-4-nitrothiophene-2-carboxylate.
Applications De Recherche Scientifique
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the study of thiophene-based biological activities.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. The thiophene ring provides a stable framework for these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-((tert-butoxycarbonyl)amino)picolinate: Similar in structure but with a pyridine ring instead of a thiophene ring.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature the Boc-protected amino group and are used in organic synthesis.
Uniqueness
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate is unique due to the combination of its functional groups and the thiophene ring. This combination imparts specific chemical reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(15)12-8-6(13(16)17)5-7(20-8)9(14)18-4/h5H,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDUVANGKSMLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2918921.png)
![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)


![1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2918930.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)




![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
